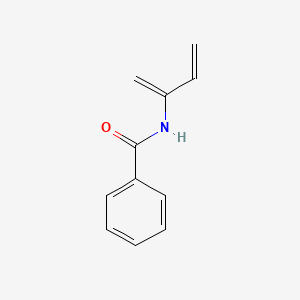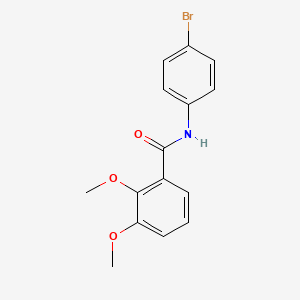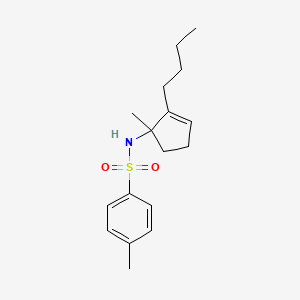
N-(2-Butyl-1-methylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Butyl-1-methylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-1-methylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopentene ring: This step involves the cyclization of a suitable precursor to form the cyclopentene ring.
Introduction of the butyl and methyl groups: The butyl and methyl groups are introduced through alkylation reactions.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Butyl-1-methylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
N-(2-Butyl-1-methylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(2-Butyl-1-methylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Butyl-1-methylcyclopent-2-en-1-yl)-4-methylbenzenesulfonamide
- N-(2-Butyl-1-methylcyclopent-2-en-1-yl)-4-methylbenzenesulfonamide
Uniqueness
N-(2-Butyl-1-methylcyclopent-2-en-1-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
824403-01-2 |
|---|---|
Formule moléculaire |
C17H25NO2S |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
N-(2-butyl-1-methylcyclopent-2-en-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H25NO2S/c1-4-5-7-15-8-6-13-17(15,3)18-21(19,20)16-11-9-14(2)10-12-16/h8-12,18H,4-7,13H2,1-3H3 |
Clé InChI |
HZUMJRGEEOFXML-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CCCC1(C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


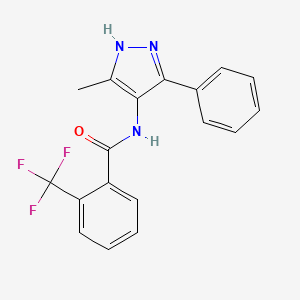
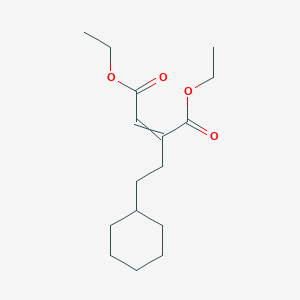



![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)


![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)
![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)

![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
